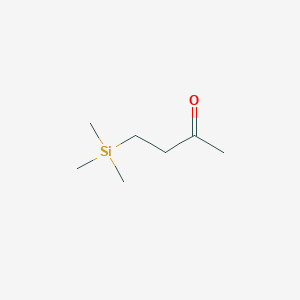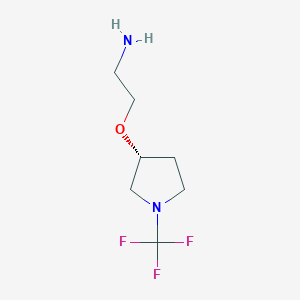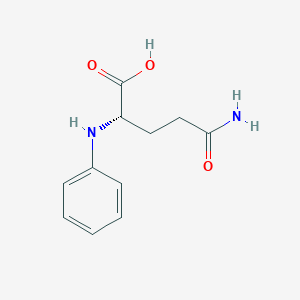
N~2~-Phenyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Phenyl-L-glutamine is a compound formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that occurs naturally in human urine and is often encountered in individuals with urea cycle disorders . This compound plays a significant role in the body’s nitrogen metabolism, particularly in conditions where the urea cycle is impaired.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-glutamine involves the reaction of phenylacetyl-CoA with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . The reaction conditions typically involve the presence of these substrates in the liver, where the enzyme facilitates the formation of N2-Phenyl-L-glutamine and coenzyme A.
Industrial Production Methods
Industrial production of N2-Phenyl-L-glutamine can be achieved through biotechnological processes that utilize genetically engineered microorganisms to express the necessary enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Phenyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Phenyl-L-glutamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from the reactions of N2-Phenyl-L-glutamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phenylacetylglutamic acid, while reduction reactions may yield phenylacetylglutamine derivatives with reduced functional groups.
Applications De Recherche Scientifique
N~2~-Phenyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and metabolic pathways.
Biology: It serves as a biomarker for urea cycle disorders and other metabolic conditions.
Medicine: It is investigated for its potential therapeutic applications in treating hyperammonemia and other nitrogen metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of N2-Phenyl-L-glutamine involves its role in nitrogen metabolism. It acts as an alternative pathway for the removal of excess nitrogen in individuals with urea cycle disorders. The compound is formed in the liver through the conjugation of phenylacetate and glutamine, catalyzed by phenylacetyltransferase. It is then excreted in the urine, helping to reduce the levels of toxic ammonia in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylglutamic acid: Similar in structure but differs in the oxidation state of the functional groups.
Phenylacetylglutamine derivatives: Various derivatives with different functional groups and substitutions.
Uniqueness
N~2~-Phenyl-L-glutamine is unique due to its specific role in nitrogen metabolism and its formation through the conjugation of phenylacetate and glutamine. Its presence in human urine as a biomarker for urea cycle disorders sets it apart from other similar compounds .
Propriétés
Numéro CAS |
10346-29-9 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S)-5-amino-2-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)7-6-9(11(15)16)13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
PMUMUYYQHZMXNQ-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


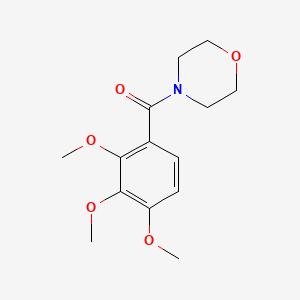


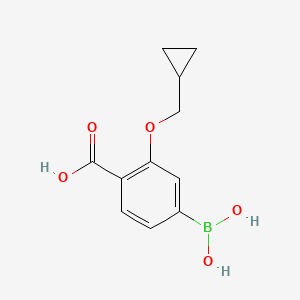
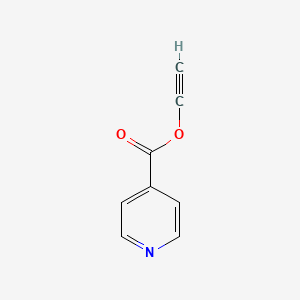
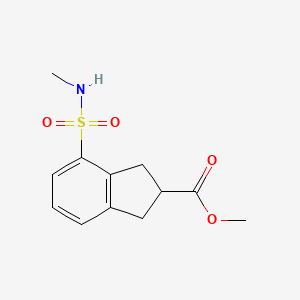
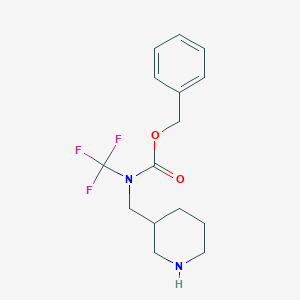



![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
